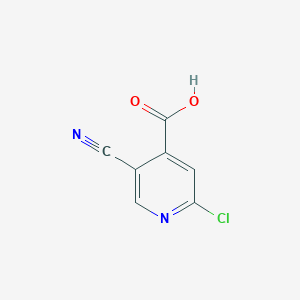

2-chloro-5-cyanopyridine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-chloro-5-cyanopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-1-5(7(11)12)4(2-9)3-10-6/h1,3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFPZPBZMPOWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638361-41-7 | |

| Record name | 2-chloro-5-cyanopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Chloro-5-cyanopyridine-4-carboxylic Acid: Synthesis, Properties, and Applications for the Research Scientist

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-cyanopyridine-4-carboxylic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to its unique substitution pattern, featuring an electron-withdrawing cyano group and a reactive chloro substituent, this molecule serves as a valuable building block for the synthesis of complex molecular architectures. This document will detail its chemical identifiers, proposed synthetic pathways, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory and developmental work.

Core Identifiers and Physicochemical Properties

While 2-chloro-5-cyanopyridine-4-carboxylic acid is not a widely cataloged compound with a dedicated CAS number, its core identifiers can be derived from its structure. This section outlines these properties, with some values estimated based on closely related analogs and computational models.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-5-cyanopyridine-4-carboxylic acid | - |

| Synonyms | 2-chloro-5-cyano-isonicotinic acid | - |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₇H₃ClN₂O₂ | - |

| Molecular Weight | 182.57 g/mol | - |

| Canonical SMILES | C1=C(C(=NC=C1Cl)C#N)C(=O)O | - |

Table 1: Core Identifiers for 2-chloro-5-cyanopyridine-4-carboxylic acid.

The physicochemical properties of this compound are predicted to be influenced by the presence of the carboxylic acid, chloro, and cyano functional groups. The carboxylic acid moiety will impart acidic properties and potential for hydrogen bonding, influencing its solubility in aqueous and organic solvents. The chloro and cyano groups are electron-withdrawing, which will affect the reactivity of the pyridine ring.

Synthesis and Purification: A Proposed Experimental Approach

Proposed Synthetic Pathway

The synthesis of 2-chloro-5-cyanopyridine-4-carboxylic acid can be envisioned to proceed from 2-chloro-5-cyano-4-methylpyridine. This starting material can be synthesized or sourced, and the key transformation is the selective oxidation of the methyl group to a carboxylic acid.

Caption: Proposed synthetic workflow for 2-chloro-5-cyanopyridine-4-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 2-chloro-5-cyanopyridine-4-carboxylic acid via oxidation of 2-chloro-5-cyano-4-methylpyridine.

Materials:

-

2-chloro-5-cyano-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separating funnel, Buchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-5-cyano-4-methylpyridine in water.

-

Oxidation: While stirring, slowly add potassium permanganate in portions to the suspension. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration.

-

Decolorization: To the filtrate, add sodium bisulfite solution until the purple color of any remaining permanganate is discharged.

-

Acidification: Cool the solution in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield 2-chloro-5-cyanopyridine-4-carboxylic acid.

Trustworthiness of the Protocol: This proposed protocol is based on the well-established method of oxidizing an alkyl side chain on an aromatic ring using a strong oxidizing agent like potassium permanganate. The workup procedure is standard for isolating a carboxylic acid product. The specific reaction conditions (temperature, time, stoichiometry) would require optimization for this particular substrate.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 2-chloro-5-cyanopyridine-4-carboxylic acid would be confirmed using standard spectroscopic techniques. The expected key features in each spectrum are outlined below.

-

¹H NMR: Two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents. A broad singlet corresponding to the carboxylic acid proton would also be present.

-

¹³C NMR: Signals corresponding to the seven carbon atoms in the molecule. The carbon of the cyano group and the carboxylic acid group would have characteristic chemical shifts.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, and a C≡N stretch from the cyano group.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Reactivity and Applications in Drug Discovery

The trifunctional nature of 2-chloro-5-cyanopyridine-4-carboxylic acid makes it a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery.[1]

Key Reactive Sites and Potential Transformations

Caption: Key reactive sites of 2-chloro-5-cyanopyridine-4-carboxylic acid.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing groups on the ring. This allows for the introduction of various functionalities, such as amines, alcohols, and thiols, which is a common strategy in the synthesis of bioactive molecules.

-

Carboxylic Acid Chemistry: The carboxylic acid group can undergo standard transformations such as esterification and amidation.[2] This is particularly useful for creating libraries of compounds with varying physicochemical properties for structure-activity relationship (SAR) studies.

-

Cyano Group Manipulation: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural diversification.

Role as a Pharmacophore or Scaffold

Pyridine carboxylic acids are a well-established class of compounds in medicinal chemistry, with many approved drugs containing this scaffold.[1] The specific substitution pattern of 2-chloro-5-cyanopyridine-4-carboxylic acid could be of interest for the development of inhibitors for various enzymes, where the different functional groups can interact with specific pockets in the active site. The rigid pyridine core serves as a well-defined scaffold for presenting these functional groups in a specific spatial orientation.

Safety and Handling

As a novel and uncharacterized compound, 2-chloro-5-cyanopyridine-4-carboxylic acid should be handled with care in a laboratory setting. Based on the functional groups present, the following hazards should be considered:

-

Skin and Eye Irritation: Carboxylic acids and chlorinated organic compounds can be irritants.

-

Toxicity: The cyano group can be toxic if the compound is ingested or absorbed through the skin.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

Conclusion

2-Chloro-5-cyanopyridine-4-carboxylic acid represents a promising, albeit currently under-explored, building block for chemical synthesis. Its trifunctional nature provides multiple handles for chemical modification, making it a valuable tool for the creation of diverse molecular libraries. The proposed synthetic route offers a practical starting point for its preparation in a laboratory setting. As with any new chemical entity, thorough characterization and careful handling are paramount. The insights provided in this guide are intended to facilitate the exploration of this compound's potential in advancing research and development in chemistry and the life sciences.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taha, M., et al. Drug Design, Development and Therapy 2024, 18, 1459-1485. Available from: [Link][1]

-

Carboxylic acid reactions overview. Khan Academy. Available from: [Link][2]

Sources

Navigating the Synthesis and Handling of 2-Chloro-5-cyanopyridine-4-carboxylic Acid: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Chemical Safety

This document provides a comprehensive technical guide on the safe handling of 2-chloro-5-cyanopyridine-4-carboxylic acid. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is synthesized from SDSs of structurally analogous compounds, including various pyridine carboxylic acids and cyanopyridines. Therefore, this guide should be used as a supplementary resource to the official SDS provided by your chemical supplier, which remains the primary document for safety and handling.

Section 1: Compound Profile and Hazard Identification

2-Chloro-5-cyanopyridine-4-carboxylic acid is a multifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a pyridine ring, a carboxylic acid group, a nitrile group, and a chlorine atom, each contributing to its unique reactivity and potential hazards.

Based on an analysis of related compounds, the primary hazards associated with 2-chloro-5-cyanopyridine-4-carboxylic acid are anticipated to be:

-

Skin Irritation: Similar to other pyridine carboxylic acids, this compound is likely to cause skin irritation upon contact.[1]

-

Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[1]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]

-

Toxicity: The presence of the cyanopyridine moiety suggests potential toxicity if swallowed, inhaled, or absorbed through the skin.[2][3][4][5]

Table 1: GHS Hazard Classifications of Structurally Similar Compounds

| Compound | GHS Hazard Statements |

| 2,3-Pyridinedicarboxylic acid | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

| 2-Chloro-5-cyanopyridine | Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| 3,5-Dichloro-2-cyanopyridine | Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation.[4][5] |

| Cyanopyridines (general) | Irritant. May cause harm to the liver and kidneys. Known to irritate the skin, mucous membranes, and cornea.[2] |

Section 2: Prudent Laboratory Practices for Handling and Storage

A proactive approach to safety is paramount when working with novel or partially characterized chemical entities. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of solid 2-chloro-5-cyanopyridine-4-carboxylic acid should be conducted in a certified chemical fume hood to prevent inhalation of dust. The work area should be equipped with an emergency eyewash station and a safety shower, both of which should be within a 10-second travel distance.

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removal.[6]

-

Protective Clothing: A lab coat that fastens securely is required. For operations with a higher risk of contamination, a chemically resistant apron or overalls may be necessary.[6]

-

Respiratory Protection: If there is a potential for exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Storage and Incompatibility

Store 2-chloro-5-cyanopyridine-4-carboxylic acid in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.

Section 3: Experimental Workflow and Emergency Procedures

A systematic approach to both experimental procedures and emergency response is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula or other appropriate tool to handle the solid, minimizing the generation of dust.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

-

Reaction Quenching and Work-up: Quench reactions carefully, especially those involving reactive reagents. During work-up procedures, be mindful of the potential for the compound to be present in both aqueous and organic layers.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Emergency Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

-

Spill: For a small spill, carefully sweep up the solid material, avoiding the creation of dust clouds. Place the material in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Section 4: Visualization of Safety Protocols

Workflow for Safe Handling

Caption: A logical workflow for the safe handling of 2-chloro-5-cyanopyridine-4-carboxylic acid.

Emergency Response Decision Tree

Caption: A decision tree for responding to emergencies involving 2-chloro-5-cyanopyridine-4-carboxylic acid.

Section 5: Waste Disposal

All waste containing 2-chloro-5-cyanopyridine-4-carboxylic acid should be considered hazardous. Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not dispose of down the drain or in general waste.

References

- 2,6-Pyridinedicarboxylic acid Safety D

-

2-Chloro-5-cyanopyrimidine-4-carboxylic acid 250mg. Dana Bioscience. [Link]

- SAFETY DATA SHEET - 2-Pyridinecarboxylic acid. (2010, November 16). Fisher Scientific.

-

2-Chloropyridine-4-carboxylic acid, 1 X 5 g. Alkali Scientific. [Link]

- SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid. (2012, March 29). Fisher Scientific.

-

Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]

- SAFETY D

- SAFETY DATA SHEET - 6-Chloro-3-pyridinecarbonitrile. (2009, May 26). Thermo Fisher Scientific.

-

2-amino-4-chloro-5-cyanopyridine. Molbase. [Link]

- SAFETY DATA SHEET - 2-Chloronicotinonitrile. Fisher Scientific.

- 3-Cyanopyridine Safety D

- SAFETY DATA SHEET - 5-Chloropyridine-2-carboxylic acid. Fisher Scientific.

- SAFETY DATA SHEET - 3,5-Dichloro-2-cyanopyridine. (2024, November 30). TCI Chemicals.

-

2-chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid. PubChemLite. [Link]

Sources

The Ascendancy of Pyridine Derivatives in Modern Chemistry: A Technical Guide Focused on 2-Chloro-5-cyanopyridine-4-carboxylic Acid

Introduction: The Ubiquitous Pyridine Scaffold

The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of contemporary chemical and pharmaceutical sciences.[1] Its unique electronic properties, including its basicity and ability to participate in a wide array of chemical transformations, have cemented its status as a "privileged scaffold" in drug discovery.[1] Pyridine derivatives are integral components of numerous natural products, such as vitamins and alkaloids, and are the core of a multitude of synthetic drugs with a broad spectrum of therapeutic applications.[2] These applications span from anticancer and antimicrobial agents to treatments for central nervous system disorders.[2][3] This guide will provide an in-depth exploration of pyridine derivatives, with a particular focus on the synthesis, characterization, and potential applications of the less-explored, yet promising, 2-chloro-5-cyanopyridine-4-carboxylic acid.

The Chemistry of Pyridine Derivatives: A Symphony of Reactivity and Functionality

The reactivity of the pyridine ring is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. Conversely, it activates the ring for nucleophilic substitution at these same positions. This inherent reactivity, coupled with the ability to functionalize the ring through a variety of synthetic methodologies, allows for the creation of a vast and diverse chemical space of pyridine derivatives.

Synthesis of a Key Intermediate: 2-Chloro-5-cyanopyridine

A crucial building block for our target molecule and many other complex pyridine derivatives is 2-chloro-5-cyanopyridine. Several synthetic routes have been developed for its preparation, often starting from more readily available precursors. One common approach involves the cyclization of pyrrolidinomethylene-glutacononitrile with hydrogen chloride gas, which has been reported to produce 2-chloro-5-cyanopyridine in high yield.[4]

Another industrially relevant method involves the direct chlorination of 3-cyanopyridine. This process, however, often requires harsh conditions and can lead to a mixture of products. A more controlled approach is the chlorination of 3-cyanopyridine N-oxide, which can be achieved using various chlorinating agents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate (triphosgene).[5] The N-oxide activation directs the chlorination to the 2-position.

Spotlight on 2-Chloro-5-cyanopyridine-4-carboxylic Acid: A Molecule of Untapped Potential

While the broader class of pyridine carboxylic acids has been extensively studied, 2-chloro-5-cyanopyridine-4-carboxylic acid remains a relatively unexplored entity in the scientific literature. Its trifunctional nature—a reactive chlorine atom, a versatile cyano group, and an acidic carboxyl group—suggests significant potential as an intermediate in the synthesis of novel pharmaceuticals and functional materials.

Proposed Synthesis of 2-Chloro-5-cyanopyridine-4-carboxylic Acid

Given the lack of a directly reported synthesis, a plausible and efficient route can be designed based on established organometallic and hydrolytic methodologies. The proposed synthesis involves a two-step process starting from the readily accessible 2-chloro-5-cyanopyridine.

Step 1: Grignard Reaction and Carboxylation

The first step involves the formation of a Grignard reagent from 2-chloro-5-cyanopyridine, followed by its reaction with carbon dioxide. The chlorine atom at the 2-position is susceptible to oxidative addition with magnesium, forming the corresponding pyridyl Grignard reagent. This highly nucleophilic species can then attack the electrophilic carbon of CO₂, leading to the formation of a magnesium carboxylate salt. Subsequent acidification will yield the desired carboxylic acid. It is crucial to perform this reaction under strictly anhydrous conditions to prevent the quenching of the Grignard reagent by water.[6][7]

Step 2: Hydrolysis of the Cyano Group

Alternatively, one could consider the hydrolysis of the cyano group of a precursor to the carboxylic acid. However, the conditions required for nitrile hydrolysis, typically strong acid or base at elevated temperatures, could potentially lead to the hydrolysis of the chloro substituent or other side reactions.[8][9][10] Therefore, the Grignard route is proposed as a more direct and potentially cleaner method for the introduction of the carboxylic acid at the 4-position.

Experimental Protocol: A Step-by-Step Guide to the Proposed Synthesis

The following protocol is a detailed, step-by-step methodology for the proposed synthesis of 2-chloro-5-cyanopyridine-4-carboxylic acid.

Part A: Synthesis of 2-Chloro-5-cyanopyridine (Precursor)

This protocol is adapted from established methods for the synthesis of chloropyridines.

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagents: The flask is charged with magnesium turnings (1.2 eq.) and a small crystal of iodine in anhydrous diethyl ether.

-

Initiation: A solution of 3-bromo-2-chloropyridine (1.0 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated by gentle warming.

-

Grignard Formation: Once the reaction has started (disappearance of the iodine color and gentle refluxing), the remaining solution of 3-bromo-2-chloropyridine is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Cyanation: The Grignard solution is cooled to 0 °C and a solution of tosyl cyanide (1.1 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2-chloro-5-cyanopyridine.

Part B: Synthesis of 2-Chloro-5-cyanopyridine-4-carboxylic Acid

-

Grignard Formation: Following the procedure in Part A, a Grignard reagent is prepared from 2,4-dichloro-5-cyanopyridine (1.0 eq.) and magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Carboxylation: The freshly prepared Grignard solution is cooled to -78 °C (dry ice/acetone bath). Dry carbon dioxide gas is bubbled through the solution for 2-3 hours. Alternatively, the solution can be poured onto an excess of crushed dry ice.

-

Acidification: The reaction mixture is allowed to warm to room temperature, and then quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude carboxylic acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-5-cyanopyridine-4-carboxylic acid.

Characterization of 2-Chloro-5-cyanopyridine-4-carboxylic Acid

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of the substitution pattern. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the cyano group, and the carboxylic acid carbonyl. |

| FT-IR | Characteristic stretching vibrations for the O-H of the carboxylic acid (broad), the C=O of the carboxylic acid, and the C≡N of the cyano group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom. |

| Elemental Analysis | The percentage composition of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the molecular formula C₇H₃ClN₂O₂. |

Applications in Drug Discovery and Materials Science: The Promise of Functionalized Pyridines

The trifunctional nature of 2-chloro-5-cyanopyridine-4-carboxylic acid makes it a highly attractive scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: A Gateway to Novel Therapeutics

Cyanopyridine derivatives have demonstrated a wide array of biological activities, including acting as potent enzyme inhibitors.[8] Notably, they have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several types of cancer and plays a crucial role in cell survival and proliferation.[11][12]

The Pim-1 kinase signaling pathway is a key regulator of cell proliferation and apoptosis. Its inhibition is a promising strategy for the development of novel anticancer agents. The diagram below illustrates a simplified representation of the Pim-1 kinase signaling pathway and its role in promoting cell survival.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]

- 3. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Amide Coupling Protocols for 2-Chloro-5-cyanopyridine-4-carboxylic Acid

Executive Summary

This guide details the standard operating procedures (SOPs) for performing amide couplings with 2-chloro-5-cyanopyridine-4-carboxylic acid (Structure 1 ). This building block presents unique synthetic challenges due to the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-chloro substituent, and the 5-cyano group.

These electronic features render the C4-carboxylic acid highly acidic but also prone to thermal decarboxylation and nucleophilic aromatic substitution (SNAr) at the C2 position. Furthermore, the ortho-cyano group imposes steric hindrance, necessitating high-activity coupling agents. This note provides two validated protocols: a HATU-mediated approach for discovery-scale synthesis and an Acid Chloride method for scale-up, alongside a critical troubleshooting matrix.

Chemical Analysis & Reactivity Profile

Structural Challenges

The substrate contains three distinct reactive centers that compete during the coupling process:

-

C4-Carboxylic Acid (Target): The pKa is significantly lower (~2.5–3.0) than benzoic acid due to the electron-deficient ring. This reduces the nucleophilicity of the carboxylate, making activation slower with weak reagents (e.g., EDC).

-

C2-Chloride (Side Reaction Risk): Activated by the pyridine nitrogen, this position is susceptible to SNAr displacement by aliphatic amines, particularly at elevated temperatures.

-

C5-Nitrile (Steric/Electronic): Located ortho to the reaction site, it creates steric bulk and risks hydrolysis to a primary amide under strong acidic/basic conditions.

Mechanistic Pathway & Risks

The following diagram illustrates the desired pathway versus the critical failure modes (Decarboxylation and SNAr).

Figure 1: Reaction landscape showing the kinetic competition between amidation (green) and decomposition pathways (red).

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: Milligram to gram-scale synthesis, valuable amines, and parallel medicinal chemistry. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) that overcomes the steric hindrance of the 5-cyano group while minimizing racemization (though not applicable here) and harsh conditions.

Materials

-

Substrate: 2-Chloro-5-cyanopyridine-4-carboxylic acid (1.0 equiv)

-

Amine: R-NH2 (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure

-

Preparation: In a dried round-bottom flask or vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) via syringe. The solution may turn slightly yellow.

-

Note: Ensure the solution is basic (pH > 8 on wet litmus) to deprotonate the acidic carboxylic acid.

-

-

Activation: Cool the mixture to 0°C (ice bath). Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes.

-

Why? Pre-activation at low temperature prevents thermal decarboxylation and ensures the active ester forms before the amine is introduced.

-

-

Amine Addition: Add the Amine (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitor: Check LCMS for consumption of the active ester (often visible as a methanol-adduct peak if quenched with MeOH) and formation of product [M+H]⁺.

-

-

Workup:

-

Dilute with EtOAc (10 volumes).

-

Wash with 5% LiCl solution (3x) to remove DMF.

-

Wash with Saturated NaHCO3 (1x) and Brine (1x).

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Acid Chloride Method (Scale-Up)

Recommended for: >10g scale, weak nucleophiles (anilines), or cost-sensitive processes. Critical Control: Uses Oxalyl Chloride/DMF (Vilsmeier-Haack type activation) at controlled temperatures to avoid decarboxylation. Avoid Thionyl Chloride (SOCl2) reflux , as the high temperature often degrades this specific scaffold.

Materials

-

Substrate: 2-Chloro-5-cyanopyridine-4-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (anhydrous, 2–3 drops)

-

Base: Pyridine or 2,6-Lutidine (1.5 equiv) - Used in the coupling step, not activation.

-

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Procedure

-

Suspension: Suspend the Carboxylic Acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

-

Catalyst: Add catalytic DMF (2–3 drops).

-

Chlorination: Cool to 0°C . Add Oxalyl Chloride (1.2 equiv) dropwise over 20 minutes. Gas evolution (CO/CO2) will occur.

-

Activation: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour until gas evolution ceases and the solid dissolves (forming the acid chloride).

-

Caution: Do not heat. If the reaction is sluggish, keep at RT.

-

-

Concentration (Optional but Recommended): Briefly concentrate under reduced pressure (keep bath <30°C) to remove excess oxalyl chloride/HCl, then redissolve in fresh DCM. This reduces side reactions with the amine.[1]

-

Coupling:

-

In a separate vessel, dissolve the Amine (1.0 equiv) and Base (Pyridine, 1.5 equiv) in DCM.

-

Cool the amine solution to 0°C .

-

Slowly cannulate/add the Acid Chloride solution into the Amine solution .

-

Why? Inverse addition (Acid Chloride into Amine) keeps the amine concentration high relative to the chloride initially, but adding Acid Chloride to Amine is standard to scavenge HCl immediately. However, for this substrate, slow addition of Acid Chloride to the Amine/Base mixture at 0°C minimizes the time the highly reactive acid chloride sits unreacted.

-

-

Completion: Stir at 0°C for 30 mins, then RT for 1 hour.

-

Workup: Quench with water. Wash organic layer with 0.1 N HCl (to remove pyridine), then NaHCO3.

Comparative Data & Troubleshooting

Reagent Selection Matrix

| Parameter | HATU / DIPEA | Oxalyl Chloride / DCM | EDC / HOBt |

| Yield | High (85-95%) | High (80-90%) | Moderate (50-70%) |

| Steric Tolerance | Excellent | Excellent | Poor |

| Risk of SNAr | Low (Mild conditions) | Low (if T < 20°C) | Low |

| Purification | Requires DMF removal | Easy (Volatile solvent) | Urea byproduct issues |

| Cost | High | Low | Medium |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Decarboxylation | Reaction temperature too high. | Ensure activation is performed at 0°C. Do not heat >40°C. |

| SNAr Byproduct (Cl displacement) | Amine is too nucleophilic or in large excess. | Use exactly 1.0–1.1 equiv of amine. Add amine slowly at 0°C. Switch to non-nucleophilic base (e.g., 2,6-lutidine). |

| No Reaction (Recovered SM) | Steric hindrance of 5-CN group. | Switch from EDC to HATU or T3P. Increase reaction time. |

| Nitrile Hydrolysis | Strong acid/base exposure + water. | Ensure anhydrous solvents. Avoid aqueous workup until reaction is quenched. |

Visual Workflow: HATU Protocol

Figure 2: Step-by-step execution flow for the HATU-mediated coupling.

References

-

Decarboxylative Cyanation and Azidation of Carboxylic Acids. Chemical Review and Letters. (2020). Overview of decarboxylation risks in electron-deficient acids. Link

-

Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (2009). Comprehensive review of HATU vs EDC kinetics. Link

-

Synthesis of 2-chloro-N-phenylisonicotinamide. ChemicalBook Protocols. (2025). Validated acid chloride protocol for 2-chloro-isonicotinic acid analogs. Link

-

Protocol for amide bond formation with electron deficient amines. Organic & Biomolecular Chemistry. (2015). Discusses HATU/DIPEA efficiency for deactivated systems. Link

-

Preparation of Cyanopyridines. Synthesis. (2005). Reactivity profile of cyanopyridines and stability of the nitrile group. Link

Sources

nucleophilic aromatic substitution SNAr on 2-chloro-5-cyanopyridine-4-carboxylic acid

Executive Summary

This guide details the reaction parameters for performing Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-5-cyanopyridine-4-carboxylic acid (Substrate 1) .

While the 2-chloro position is activated by the pyridine nitrogen and the 5-cyano group, the presence of the 4-carboxylic acid moiety introduces a "Carboxylate Trap"—a phenomenon where deprotonation of the acid creates an anionic species that electronically deactivates the ring and creates Coulombic repulsion toward incoming nucleophiles. This note provides two validated workflows: a Direct Displacement Protocol (for highly reactive amines) and an Ester-Protection Protocol (for weaker nucleophiles or scale-up consistency).

Substrate Analysis & Reactivity Profile[1]

Electronic Environment

The reactivity of Substrate 1 is governed by a "Push-Pull" electronic system. Success depends on balancing the activating effects of the ring nitrogen and nitrile against the deactivating nature of the carboxylate anion formed under basic conditions.

-

2-Chloro (Leaving Group): Highly activated. It is ortho to the ring nitrogen and para to the 5-cyano group.

-

5-Cyano (Activator): A strong Electron Withdrawing Group (EWG) that stabilizes the Meisenheimer intermediate via resonance.

-

4-Carboxylic Acid (The Variable):

-

Neutral Form (-COOH): Moderately electron-withdrawing (activates SNAr).

-

Anionic Form (-COO⁻): Formed immediately upon addition of base/nucleophile. It is electron-donating by induction and creates a negative field that repels anionic nucleophiles (alkoxides/thiolates).

-

Mechanism & Resonance Stabilization

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.

Figure 1: Mechanistic pathway highlighting the initial deprotonation event which complicates the subsequent nucleophilic attack.

Experimental Protocols

Decision Matrix: Which Protocol to Use?

-

Use Protocol A (Direct) if: Nucleophile is a primary/secondary amine, scale is <5g, and speed is prioritized.

-

Use Protocol B (Ester Route) if: Nucleophile is an alcohol/thiol, nucleophile is expensive/weak, or scale is >10g (requires easier purification).

Protocol A: Direct SNAr with Amines

Designed to overcome the carboxylate deactivation using thermal energy and solvent polarity.

Reagents:

-

Substrate: 2-chloro-5-cyanopyridine-4-carboxylic acid (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (2.5 - 3.0 eq)

-

Solvent: DMSO or NMP (High dielectric constant minimizes Coulombic repulsion)

-

Base: DIPEA (Diisopropylethylamine) - Optional if amine is in excess.

Step-by-Step:

-

Dissolution: Charge a reaction vial with Substrate 1 (1.0 eq) and DMSO (concentration 0.5 M).

-

Addition: Add the amine (3.0 eq). Note: The reaction will exotherm slightly as the acid deprotonates.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

-

Checkpoint: Monitor by LCMS.[1] Look for the mass of [M+Nu-Cl+H]⁺. If conversion stalls at 50%, increase temp to 100°C.

-

-

Workup (Isoelectric Precipitation):

-

Cool to room temperature.[2]

-

Dilute slowly with water (5x reaction volume). The mixture will likely remain clear (product is a salt).

-

Carefully acidify with 1M HCl to pH ~3–4.

-

The product (amino-acid zwitterion) should precipitate. Filter and wash with cold water.

-

Alternative: If no precipitate forms (product is water-soluble), perform extraction with n-Butanol or purify via Reverse Phase Flash Chromatography (C18).

-

Protocol B: The Ester-Protection Route (Recommended for Scale-up)

Protects the acid to prevent anion formation, drastically increasing reaction rate and yield.

Reagents:

-

Step 1: SOCl₂ / MeOH (or TMS-Diazomethane for small scale)

-

Step 2: Nucleophile (1.1 eq), Base (K₂CO₃ or TEA)

-

Step 3: LiOH / THF / H₂O

Step-by-Step:

-

Esterification:

-

Dissolve Substrate 1 in MeOH. Add SOCl₂ (2.0 eq) dropwise at 0°C. Reflux for 2 hours.

-

Concentrate to dryness to obtain Methyl 2-chloro-5-cyanopyridine-4-carboxylate .

-

-

SNAr Reaction:

-

Dissolve the ester intermediate in MeCN or DMF.

-

Add Base (1.5 eq K₂CO₃) and Nucleophile (1.1 eq).

-

Stir at Room Temperature to 40°C . Note: The ester is significantly more reactive than the acid; high heat is rarely needed.

-

-

Hydrolysis (Optional):

-

Add LiOH (2.0 eq) and water directly to the reaction mixture. Stir at RT for 1 hour.

-

Acidify to pH 3 to precipitate the final product.[1]

-

Quantitative Data & Optimization Table

The following table summarizes reaction rates observed with Substrate 1 using Morpholine as a model nucleophile.

| Variable | Condition | Conversion (4h) | Observations |

| Solvent | Ethanol (Reflux) | 35% | Slow; Carboxylate salt precipitates out of solution. |

| Solvent | DMSO (90°C) | 98% | Homogeneous; best for direct displacement. |

| Substrate | Free Acid (Protocol A) | 60% (at 60°C) | Requires higher temp (90°C) to complete. |

| Substrate | Methyl Ester (Protocol B) | >99% (at 25°C) | Reaction is exothermic and rapid. |

| Base | K₂CO₃ | 40% (in DMF) | Poor solubility of inorganic base with carboxylate. |

| Base | DIPEA | 95% (in DMSO) | Organic base preferred for Protocol A. |

Troubleshooting & Safety

The "Hydrolysis Risk"

The 5-cyano group is susceptible to hydrolysis to the primary amide (-CONH₂) under highly basic, aqueous conditions at high temperatures.

-

Prevention: Avoid boiling NaOH/KOH. Use LiOH at room temperature for ester hydrolysis. In Protocol A, avoid water in the reaction mixture; add it only during workup.

Purification of Zwitterions

Products of Protocol A contain a basic amine and an acidic carboxyl group. They often streak on normal phase silica.

-

Solution: Use C18 Reverse Phase chromatography with a mobile phase of Water/Acetonitrile + 0.1% Formic Acid.

Safety Warning

-

Cyanide Stability: While the aromatic nitrile is stable, avoid strong reducing conditions or strong acids at high temperatures which could theoretically release HCN or hydrolyze the nitrile.

-

Skin Sensitization: Halopyridines are potent skin sensitizers. Handle all solids in a fume hood.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthetic pathway.

References

-

Reaction Mechanism & Regioselectivity

-

Topic: Regioselectivity of SNAr on substituted pyridines (C2 vs C4).[3]

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

- Context: Explains why the 2-position is more reactive than the 4-position when both are potential leaving groups, and the activ

-

Link:

-

-

Effect of Carboxylate on SNAr

- Topic: "The Carboxylate Trap" and reactivity of pyridine carboxylic acids.

- Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

- Context: Discusses the use of esters to circumvent the deactivating effect of the carboxyl

-

Link:

-

Specific Reactivity of 2-Cyanopyridines

-

Topic: Enhanced reactivity of 2-cyanopyridine derivatives with nucleophiles (cysteine) under mild conditions.[4][5]

-

Source:RSC Advances, 2024, 14 , 6423-6430. "2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation..."[4][5]

- Context: Validates the strong activating nature of the nitrile group on the pyridine ring.

-

Link:[5]

-

-

General SNAr Protocols on Heterocycles

- Topic: Green chemistry conditions (Water/Alcohol) vs. Dipolar Aprotic solvents.

- Source:Beilstein J. Org. Chem. 2011, 7, 1299–1303.

- Context: Provides comparative data on solvent effects for chloropyridine substitutions.

-

Link:

Sources

- 1. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Decarboxylation of 2-Chloro-5-cyanopyridine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-cyanopyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-chloro-5-cyanopyridine scaffold being a particularly valuable building block. Its prevalence in pharmaceuticals and agrochemicals stems from its versatile reactivity, allowing for further functionalization at multiple positions. The synthesis of this key intermediate often proceeds via the decarboxylation of its corresponding 4-carboxylic acid precursor. A controlled and efficient decarboxylation is therefore a critical step in the synthetic route to a multitude of bioactive molecules. This guide provides a detailed exploration of the mechanistic principles and practical protocols for the successful decarboxylation of 2-chloro-5-cyanopyridine-4-carboxylic acid and its derivatives.

Mechanistic Insights into Pyridine-4-Carboxylic Acid Decarboxylation

The decarboxylation of pyridine-4-carboxylic acids (isonicotinic acids) is generally more challenging than that of their 2-picolinic acid isomers. The stability of the intermediate carbanion or zwitterion plays a crucial role in the reaction rate. For isonicotinic acid derivatives, the reaction typically proceeds through the formation of a 4-pyridyl carbanion intermediate. The presence of electron-withdrawing groups, such as the chloro and cyano substituents in the target molecule, is expected to stabilize this intermediate and thus facilitate decarboxylation.

The general mechanism for the decarboxylation of a pyridine-4-carboxylic acid is depicted below:

Caption: General decarboxylation pathway for pyridine-4-carboxylic acids.

Key Factors Influencing Decarboxylation Success

Several factors critically influence the efficiency and outcome of the decarboxylation of 2-chloro-5-cyanopyridine-4-carboxylic acid derivatives:

-

Temperature: Thermal energy is often the primary driver for this reaction. The required temperature can vary significantly based on the substrate's stability and the chosen solvent.

-

Solvent: High-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or diphenyl ether are commonly employed to achieve the necessary reaction temperatures.

-

Catalysis: The addition of an acid or a transition metal catalyst can significantly lower the activation energy for decarboxylation, allowing for milder reaction conditions.

-

Substituent Effects: The electron-withdrawing nature of the chloro and cyano groups in the target molecule is advantageous for stabilizing the pyridyl carbanion intermediate, making decarboxylation more facile compared to unsubstituted isonicotinic acid.

Application Protocols

The following protocols are designed to provide robust starting points for the decarboxylation of 2-chloro-5-cyanopyridine-4-carboxylic acid derivatives. Optimization may be required for specific substrates.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This method relies on high temperatures to induce decarboxylation and is often effective for electron-deficient pyridine carboxylic acids.

Rationale: The strong electron-withdrawing nature of the chloro and cyano groups stabilizes the intermediate carbanion, making thermal decarboxylation a feasible approach. The choice of a high-boiling solvent is critical to reach the required temperatures for efficient reaction kinetics.

Caption: Workflow for thermal decarboxylation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-cyanopyridine-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or diphenyl ether (sufficient to ensure good stirring, typically 5-10 mL per gram of substrate).

-

Heating: Heat the reaction mixture to 150-200 °C. The optimal temperature should be determined empirically.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. The evolution of CO₂ gas will be observed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the high-boiling solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Thermal Decarboxylation

The addition of a strong acid can catalyze the decarboxylation, potentially allowing for lower reaction temperatures.

Rationale: An acid catalyst can protonate the pyridine nitrogen, further increasing the electron-withdrawing nature of the ring and stabilizing the transition state of the decarboxylation. This catalytic effect can lead to higher yields and faster reaction times.[1]

Caption: Workflow for acid-catalyzed decarboxylation.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-cyanopyridine-4-carboxylic acid (1.0 eq) in NMP (5-10 mL per gram of substrate) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heating: Heat the reaction mixture to a temperature above 130 °C.[1]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and purify as described in Protocol 1.

Protocol 3: Copper-Catalyzed Decarboxylation

Copper catalysts are well-known to promote the decarboxylation of heteroaromatic carboxylic acids under milder conditions than purely thermal methods.

Rationale: Copper salts can coordinate to the carboxylic acid, facilitating the cleavage of the C-C bond. The choice of ligand is crucial for the efficiency of the copper catalyst.

Caption: Workflow for copper-catalyzed decarboxylation.

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-chloro-5-cyanopyridine-4-carboxylic acid (1.0 eq), a copper catalyst such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) (5-10 mol%), and a suitable ligand like 1,10-phenanthroline (10-20 mol%).

-

Solvent Addition: Add a degassed high-boiling polar aprotic solvent such as DMF or NMP.

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 120-160 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer and purify the product as previously described.

Comparative Data and Expected Outcomes

| Method | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |

| Thermal | None | NMP, Diphenyl ether | 150-200 | 2-24 h | Moderate to Good | High temperatures may lead to side products. |

| Acid-Catalyzed | H₂SO₄ (cat.) | NMP | >130 | 1-6 h | Good to Excellent | Careful neutralization is required during work-up.[1] |

| Copper-Catalyzed | Cu₂O, CuI | DMF, NMP | 120-160 | 1-8 h | Good to Excellent | Requires an inert atmosphere and ligand screening may be necessary. |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient temperature or reaction time. | Increase the temperature in increments of 10 °C or prolong the reaction time. For catalyzed reactions, consider increasing the catalyst loading. |

| Low Yield | Substrate decomposition at high temperatures. | For thermal methods, try a lower temperature for a longer duration. Consider switching to a catalyzed method which allows for milder conditions. |

| Inefficient work-up or purification. | Ensure complete extraction of the product and optimize the purification method (e.g., choice of solvent for recrystallization or chromatography). | |

| Formation of Side Products | Reaction temperature is too high, leading to decomposition or undesired side reactions. | Lower the reaction temperature. For catalyzed reactions, screen different ligands or catalyst precursors. |

| Presence of water or oxygen in catalyzed reactions. | Ensure the use of dry solvents and maintain an inert atmosphere for metal-catalyzed reactions. |

References

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. American Chemical Society. [Link]

Sources

Application Notes and Protocols: Scaling Up the Synthesis of 2-Chloro-5-cyanopyridine-4-carboxylic Acid

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 2-chloro-5-cyanopyridine-4-carboxylic acid, a key intermediate in the pharmaceutical industry. The protocol herein details a robust and scalable two-step synthetic route, commencing with the cyanation of 2,4-dichloro-5-nitropyridine followed by the hydrolysis of the resulting nitrile. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and detailed experimental protocols to ensure safe and efficient large-scale production.

Introduction and Strategic Overview

2-Chloro-5-cyanopyridine-4-carboxylic acid is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its trifunctional nature, featuring a carboxylic acid, a cyano group, and a chloro substituent on a pyridine ring, allows for diverse chemical modifications. The escalating demand for pharmaceuticals derived from this intermediate necessitates the development of a scalable, cost-effective, and safe synthetic process.

This guide eschews a conventional template to provide a narrative that logically follows the synthetic pathway. We will first delve into the strategic selection of the synthetic route, followed by a detailed exploration of each reaction step, including the underlying chemical principles and critical process parameters. The subsequent sections will provide explicit, step-by-step protocols for laboratory and pilot-plant scale synthesis, accompanied by data presentation and safety protocols.

Rationale for the Selected Synthetic Route

Several synthetic strategies for cyanopyridines have been reported, including multi-component reactions and palladium-catalyzed cyanations.[1][2] However, for large-scale production, a linear synthesis commencing from readily available and inexpensive starting materials is often preferred for its robustness and predictability. The chosen two-step route involves:

-

Nucleophilic Aromatic Substitution (SNAr) Cyanation: The selective displacement of a chloro group on a highly activated pyridine ring with a cyanide source.

-

Hydrolysis: The conversion of the cyano group to a carboxylic acid.

This approach is advantageous due to the high reactivity of the starting material, facilitating the cyanation step, and the well-established nature of nitrile hydrolysis.

Workflow Overview

The overall synthetic transformation is depicted below. The process begins with the cyanation of 2,4-dichloro-5-nitropyridine, followed by the hydrolysis of the intermediate 2-chloro-5-cyano-4-nitropyridine to yield the final product.

Caption: High-level overview of the two-step synthesis.

Mechanistic Insights and Process Optimization

A thorough understanding of the reaction mechanisms is paramount for successful scale-up, enabling informed decisions for process optimization and troubleshooting.

Step 1: Cyanation of 2,4-dichloro-5-nitropyridine

The introduction of the cyano group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is activated towards nucleophilic attack by the presence of two electron-withdrawing chloro groups and a strongly deactivating nitro group.

Mechanism: The cyanide ion (CN⁻), a potent nucleophile, attacks the electron-deficient carbon at the 4-position of the pyridine ring, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the desired 2-chloro-5-cyano-4-nitropyridine.

Caption: Simplified mechanism of the SNA_r cyanation step.

Critical Parameters and Optimization:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. While potassium cyanide is slightly more nucleophilic, sodium cyanide is often more cost-effective for large-scale operations. The use of less toxic alternatives like potassium ferrocyanide has also been explored in palladium-catalyzed systems, but for this direct substitution, simple alkali metal cyanides are efficient.[3]

-

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this reaction as they effectively solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

-

Temperature: The reaction is typically exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of side products. A temperature range of 20-50°C is generally optimal.

-

Stoichiometry: A slight excess of the cyanide source (1.1-1.2 equivalents) is recommended to ensure complete conversion of the starting material.

Step 2: Hydrolysis of 2-chloro-5-cyano-4-nitropyridine

The conversion of the nitrile functional group to a carboxylic acid can be achieved under either acidic or basic conditions.[4] For this substrate, both methods are viable, and the choice may depend on factors such as equipment compatibility and downstream processing.

Acid-Catalyzed Hydrolysis:

-

Mechanism: The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄ or HCl), making the carbon atom more electrophilic. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium salt.[4]

-

Advantages: Often leads to cleaner reaction profiles and easier product isolation, as the carboxylic acid may precipitate from the acidic medium.

-

Disadvantages: Requires the use of corrosive acids and may necessitate higher reaction temperatures.

Base-Catalyzed Hydrolysis:

-

Mechanism: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine anion. Protonation by water yields an imidic acid, which tautomerizes to an amide. Subsequent saponification of the amide gives a carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid.[5][6]

-

Advantages: Can often be performed at lower temperatures compared to acid hydrolysis.

-

Disadvantages: The product exists as a salt in the reaction mixture, requiring a separate acidification and extraction step for isolation.

Process Considerations for Scale-Up:

-

Choice of Hydrolysis Conditions: For large-scale production, base-catalyzed hydrolysis followed by acidification is often preferred due to better control over the exotherm and potentially higher yields.

-

Reagent Concentration: The concentration of the acid or base should be carefully controlled to manage the reaction rate and exothermicity.

-

Work-up Procedure: The isolation of the final product is a critical step. For the base-catalyzed method, careful pH adjustment during acidification is necessary to ensure complete precipitation of the carboxylic acid without redissolving it in excess acid.

Detailed Experimental Protocols

Safety Precaution: All manipulations involving cyanides must be performed in a well-ventilated fume hood by trained personnel. An emergency cyanide poisoning treatment kit should be readily available.

Laboratory Scale Synthesis (10 g scale)

3.1.1. Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| 2,4-dichloro-5-nitropyridine | 98% | Commercially Available |

| Sodium Cyanide (NaCN) | 97% | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Sodium Hydroxide (NaOH) | 98% | Commercially Available |

| Hydrochloric Acid (HCl) | 37% | Commercially Available |

| 250 mL three-necked round-bottom flask | - | Standard Laboratory Supplier |

| Magnetic stirrer with heating mantle | - | Standard Laboratory Supplier |

| Thermometer | - | Standard Laboratory Supplier |

| Addition funnel | - | Standard Laboratory Supplier |

| Condenser | - | Standard Laboratory Supplier |

| Buchner funnel and filter flask | - | Standard Laboratory Supplier |

3.1.2. Step-by-Step Protocol

Part A: Synthesis of 2-chloro-5-cyano-4-nitropyridine

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dichloro-5-nitropyridine (10.0 g, 51.8 mmol) and anhydrous DMF (100 mL).

-

Stir the mixture at room temperature to obtain a clear solution.

-

In a separate beaker, dissolve sodium cyanide (2.80 g, 57.0 mmol, 1.1 eq) in water (10 mL). Caution: Highly Toxic!

-

Slowly add the sodium cyanide solution to the reaction mixture via an addition funnel over 30 minutes, maintaining the internal temperature below 30°C using a water bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

-

The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

-

Dry the solid under vacuum at 50°C to a constant weight.

Part B: Synthesis of 2-chloro-5-cyanopyridine-4-carboxylic acid

-

To a 250 mL round-bottom flask, add the crude 2-chloro-5-cyano-4-nitropyridine from the previous step and a 10% aqueous sodium hydroxide solution (100 mL).

-

Heat the mixture to reflux (approximately 100-105°C) and maintain for 8-12 hours. The reaction mixture will turn dark. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.

-

Slowly add concentrated hydrochloric acid (approx. 20 mL) dropwise with vigorous stirring to adjust the pH to 2-3. The product will precipitate as a pale-yellow solid.

-

Collect the solid by vacuum filtration and wash with cold water (3 x 30 mL).

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-chloro-5-cyanopyridine-4-carboxylic acid.

-

Dry the final product under vacuum at 60°C.

Pilot Plant Scale-Up Considerations (1 kg scale)

Scaling up the synthesis requires careful consideration of heat transfer, mass transfer, and safety.

-

Reactor: A glass-lined or stainless steel reactor with good agitation and temperature control is essential.

-

Reagent Addition: For the cyanation step, the addition of the cyanide solution should be done sub-surface to prevent the accumulation of cyanide dust. The addition rate must be carefully controlled to manage the exotherm.

-

Quenching: The quenching of the cyanation reaction mixture into water should be done in a controlled manner to avoid splashing and to ensure efficient precipitation.

-

Filtration and Drying: A filter press or a centrifuge should be used for solid isolation. A vacuum oven with precise temperature control is required for drying.

-

Waste Treatment: All aqueous waste containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to destroy the cyanide before disposal.

Data Summary and Characterization

| Parameter | Step 1: Cyanation | Step 2: Hydrolysis | Overall |

| Scale | 10 g | - | - |

| Yield (Typical) | 90-95% | 85-90% | 76-85% |

| Purity (HPLC) | >98% | >99% | >99% |

| Appearance | Yellow Solid | Pale-Yellow Solid | - |

Characterization Data for 2-chloro-5-cyanopyridine-4-carboxylic acid:

-

¹H NMR (400 MHz, DMSO-d₆): δ 14.2 (br s, 1H, COOH), 9.15 (s, 1H, H-6), 8.50 (s, 1H, H-3).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 164.5 (COOH), 154.2 (C-2), 152.8 (C-6), 142.1 (C-4), 116.9 (C-5), 115.3 (CN).

-

Mass Spectrometry (ESI-): m/z 181.0 [M-H]⁻.

-

Melting Point: >250°C (decomposes).

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of 2-chloro-5-cyanopyridine-4-carboxylic acid. By understanding the underlying reaction mechanisms and carefully controlling the critical process parameters, researchers and production chemists can safely and efficiently produce this valuable intermediate on a large scale. The provided data and characterization information will serve as a benchmark for quality control.

References

- Patents, G. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

Bansal, R. K., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35057–35081. [Link]

- Patents, G. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.

-

Kayan, B., & Gürdağ, C. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641–648. [Link]

-

Wikipedia. (2023, December 26). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

- Patents, G. (n.d.). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

- Chapyshev, S. V. (2018). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. Chemistry of Heterocyclic Compounds, 54(4), 335–359.

- Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2015). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Sharma, S., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2893–2918. [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

-

Wikipedia. (2023, November 28). Cyanation. In Wikipedia. Retrieved from [Link]

- Patents, G. (n.d.). Preparation method of 2-chloro-5-cyanopyrimidine compound.

- da Silva, A. B. F., & de Oliveira, K. T. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(7), 946–967.

- Li, M., Zhang, J., Liu, Y., Zhang, G., & Zhang, D. (2021). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry, 23(15), 5556–5565.

- Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2023).

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

-

Wikipedia. (2023, December 29). Nitrile. In Wikipedia. Retrieved from [Link]

- Schüßler, F., & Giernoth, R. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Zeitschrift für anorganische und allgemeine Chemie, 642(10), 646–651.

- Jain, N. F., & Masse, C. E. (n.d.).

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Patents, G. (n.d.). United States Patent Office.

- Tu, S., Jia, R., Jiang, B., Zhang, J., & Ji, S. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(1), 137–142.

- Patents, G. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

- Patents, G. (n.d.). Synthesis method of 4-cyanopyridine.

- Patents, G. (n.d.). The synthetic method of 2-pyridine carboxylic acid.

-

Wikipedia. (2024, February 1). Pyridine. In Wikipedia. Retrieved from [Link]

- Patents, G. (n.d.). 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.

- Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. HETEROCYCLES, 78(6), 1547.

- Arava, V., Gogireddy, S. R., & Dubey, P. K. (2011). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. ChemInform, 42(52), no-no.

- Patents, G. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 3. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 6. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

Technical Support Center: Optimizing Reaction Yields of 2-Chloro-5-cyanopyridine-4-carboxylic Acid Derivatives

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of 2-chloro-5-cyanopyridine-4-carboxylic acid and its derivatives. As a Senior Application Scientist, my objective is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reaction yields effectively.

I. Foundational Knowledge: Synthesis and Common Challenges

The synthesis of 2-chloro-5-cyanopyridine-4-carboxylic acid and its derivatives is a critical step in the development of various pharmaceutical and agrochemical compounds.[1][2] A common synthetic route involves the hydrolysis of a nitrile precursor, such as 2-chloro-5-cyanopyridine.[3][4] However, researchers often encounter challenges in achieving high yields and purity due to competing side reactions and the sensitive nature of the intermediates.

This guide will address frequently encountered issues and provide systematic troubleshooting strategies to enhance your synthetic outcomes.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to provide direct answers to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Carboxylic Acid

Question: My hydrolysis of 2-chloro-5-cyanopyridine is resulting in a low yield of the corresponding carboxylic acid. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the hydrolysis of 2-chloro-5-cyanopyridine to its carboxylic acid can stem from several factors. The primary culprits are often incomplete hydrolysis, side reactions, or decarboxylation of the product.[5]

Causality and Optimization Strategies:

-

Incomplete Hydrolysis: The conversion of the nitrile group to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[4] Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (acid or base) can lead to the accumulation of the amide.

-

Troubleshooting:

-

Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the disappearance of the starting material and the amide intermediate.

-